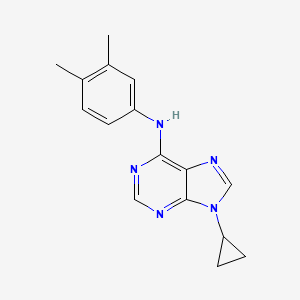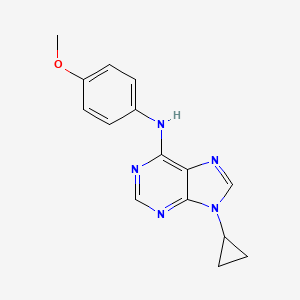![molecular formula C16H17N5O B6443347 N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2548981-16-2](/img/structure/B6443347.png)
N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as NMP-6-4-Methyl-Pyrazole-Pyrimidine-4-Amine, is a synthetic molecule that has been used in a variety of scientific research applications. NMP-6-4-Methyl-Pyrazole-Pyrimidine-4-Amine has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), as a potential anti-cancer agent, and as a tool to study the mechanism of action of other molecules.
Wissenschaftliche Forschungsanwendungen
N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amineyl-Pyrazole-Pyrimidine-4-Amine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate and is essential for the growth of many organisms. N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amineyl-Pyrazole-Pyrimidine-4-Amine has also been used as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In addition, it has been used as a tool to study the mechanism of action of other molecules.
Wirkmechanismus
Target of Action
The compound N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways . These pathways are crucial in the proliferation and survival of certain types of cancer cells, making them primary targets for this compound.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL . The inhibition of these pathways disrupts the growth and survival mechanisms of the cancer cells.
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways play a significant role in cell proliferation and survival. FLT3-ITD is a common mutation in acute myeloid leukemia (AML), and BCR-ABL is a fusion gene product found in chronic myeloid leukemia (CML). The inhibition of these pathways by the compound leads to the disruption of downstream effects that promote cancer cell growth and survival .
Result of Action
The compound mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways . This means that the compound induces programmed cell death, or apoptosis, in the cancer cells. This is a desirable outcome in cancer treatment as it leads to the reduction of cancer cell populations.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amineyl-Pyrazole-Pyrimidine-4-Amine has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and its multi-step synthesis process can be easily scaled up for larger experiments. In addition, it has a wide range of applications, including as an inhibitor of the enzyme dihydrofolate reductase (DHFR), as a potential anti-cancer agent, and as a tool to study the mechanism of action of other molecules. However, there are some limitations to using N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amineyl-Pyrazole-Pyrimidine-4-Amine in laboratory experiments. It is not very stable and can degrade over time, and its synthesis process is relatively time consuming.
Zukünftige Richtungen
N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amineyl-Pyrazole-Pyrimidine-4-Amine has a wide range of potential applications and future directions. One potential direction is the development of more potent inhibitors of DHFR. Another potential direction is the development of more efficient synthesis methods for the molecule. In addition, further research into the biochemical and physiological effects of N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amineyl-Pyrazole-Pyrimidine-4-Amine could be conducted, as well as research into its potential anti-cancer properties. Finally, further research could be conducted into the potential use of N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amineyl-Pyrazole-Pyrimidine-4-Amine as a tool to study the mechanism of action of other molecules.
Synthesemethoden
N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amineyl-Pyrazole-Pyrimidine-4-Amine can be synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenylmethylamine with 4-methyl-1H-pyrazol-1-ylpyrimidine in the presence of an acid catalyst. This reaction produces N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amineyl-Pyrazole-Pyrimidine-4-Amine and a byproduct. The byproduct is then removed by extraction with an organic solvent. The final product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-8-20-21(10-12)16-7-15(18-11-19-16)17-9-13-4-3-5-14(6-13)22-2/h3-8,10-11H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKYLOSYEYWUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)


![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)


![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)
![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)

![3-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443372.png)
![2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443377.png)